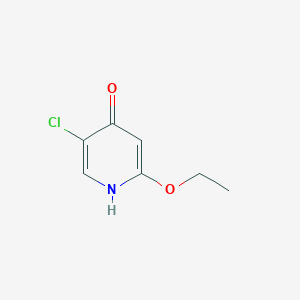

5-Chloro-2-ethoxypyridin-4-ol

Description

Significance of Pyridine (B92270) Scaffolds in Organic Synthesis and Chemical Biology

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and agrochemicals. ambeed.combldpharm.com Its inherent polarity, ability to participate in hydrogen bonding, and capacity to be chemically modified at various positions make it a privileged scaffold in drug discovery and organic synthesis. bldpharm.comuni-regensburg.de The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated, which can significantly influence the solubility and bioavailability of molecules. bldpharm.com Consequently, pyridine and its derivatives are integral components of numerous therapeutic agents across a wide range of disease areas. bldpharm.comnih.gov

Overview of Halogenated Pyridine Derivatives as Synthetic Intermediates and Probes

The introduction of halogen atoms onto the pyridine scaffold dramatically expands its synthetic utility. Halogenated pyridines are crucial synthetic intermediates, as the halogen atom can be readily substituted or participate in a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon or carbon-heteroatom bonds. researchgate.netresearchgate.net This allows for the construction of complex molecular architectures and the diversification of compound libraries for structure-activity relationship (SAR) studies in drug development. researchgate.net The regioselective halogenation of pyridines is a key strategy for accessing specific isomers required for targeted synthesis. researchgate.net

Historical Context of 2-Ethoxypyridine (B84967) and 4-Hydroxypyridine (B47283) Motifs

The 2-alkoxypyridine and 4-hydroxypyridine (or its tautomer, 4-pyridone) motifs are important substructures in medicinal chemistry and materials science. The 4-hydroxypyridine moiety is known to exist in tautomeric equilibrium with 4-pyridone, a feature that can influence its chemical reactivity and biological interactions. The alkylation of pyridone salts is a common method to introduce alkoxy groups, with the regioselectivity of the reaction being a key consideration. ambeed.com The 2-ethoxypyridine unit, specifically, has been incorporated into various compounds of scientific interest. For instance, derivatives of 2-ethoxypyridine have been investigated for their potential as therapeutic agents.

Research Landscape of 5-Chloro-2-ethoxypyridin-4-ol and Related Analogues

This compound is a specific example of a halogenated pyridinol that combines the structural features of a chlorinated pyridine ring, an ethoxy group at the 2-position, and a hydroxyl group at the 4-position. While dedicated research publications focusing solely on this compound are scarce, its availability from commercial suppliers suggests its utility as a chemical building block. bldpharm.comfluorochem.co.uk Its structure is closely related to other substituted pyridinols that have been used in the synthesis of more complex molecules. For example, a patent describes the use of a related 2-chloro-5-fluoropyridin-4-ol (B1459237) in an etherification reaction to introduce an ethoxy group. google.com The research landscape for this compound is therefore primarily defined by its potential as an intermediate in the synthesis of more elaborate chemical structures, likely for applications in medicinal chemistry or materials science.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 856965-85-0 | fluorochem.co.uk |

| Molecular Formula | C₇H₈ClNO₂ | fluorochem.co.uk |

| Molecular Weight | 173.60 g/mol | researchgate.net |

| IUPAC Name | This compound | - |

| Tautomeric Form | 5-chloro-2-ethoxy-1,4-dihydropyridin-4-one | fluorochem.co.uk |

| SMILES | CCOc1cc(=O)c(Cl)c[nH]1 | fluorochem.co.uk |

| InChI Key | KDUSZGVHBBTCIJ-UHFFFAOYSA-N | fluorochem.co.uk |

Table 2: Related Halogenated Pyridinol Compounds

| Compound Name | CAS Number | Molecular Formula | Key Structural Differences |

| 5-Bromo-2-chloropyridin-4-ol | 1196146-82-3 | C₅H₃BrClNO | Bromine at C5 instead of chlorine; no ethoxy group |

| 2-(Chloromethyl)-5-methoxypyridin-4-ol | 943752-03-2 | C₇H₈ClNO₂ | Chloromethyl at C2; methoxy (B1213986) at C5 |

| 3-Chloro-2-ethoxypyridin-4-ol | N/A | C₇H₈ClNO₂ | Chlorine at C3 instead of C5 |

| 5-Chloro-2-methoxypyridin-4-ol | 1196146-71-0 | C₆H₆ClNO₂ | Methoxy at C2 instead of ethoxy |

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-ethoxy-1H-pyridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2/c1-2-11-7-3-6(10)5(8)4-9-7/h3-4H,2H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDUSZGVHBBTCIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=O)C(=CN1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 5 Chloro 2 Ethoxypyridin 4 Ol

Precursor Synthesis and Halogenation Strategies

The initial steps in forming the target molecule typically involve the creation of a correctly halogenated pyridine (B92270) intermediate. The electron-deficient nature of the pyridine ring makes it less susceptible to electrophilic aromatic substitution compared to benzene, often necessitating harsh reaction conditions. nih.gov

Synthesis of Chlorinated Pyridine Intermediates

The synthesis of chlorinated pyridines can be achieved through various methods, often starting from pyridine itself or substituted pyridines. The choice of chlorinating agent and reaction conditions is crucial for achieving the desired outcome. Common industrial processes may involve high-temperature gas-phase reactions, but laboratory-scale syntheses often employ liquid-phase methods.

One approach involves the reaction of pyridine with chlorinating agents like phosphorus pentachloride (PCl₅), phosphorus oxychloride (POCl₃), or thionyl chloride (SOCl₂). patsnap.com For instance, reacting anhydrous pyridine with phosphorus pentachloride or thionyl chloride can yield chloropyridines. patsnap.com Another established method is the chlorination of chloro-substituted (trichloromethyl)pyridines with chlorine gas at elevated temperatures (at least 160 °C) in the presence of a catalyst. google.com These processes can lead to a mixture of polychlorinated products, requiring subsequent separation and purification. google.com The synthesis of specific intermediates, such as 2-chloro-5-methylpyridine, is a key step in the production of various agrochemicals and serves as an example of the industrial relevance of chlorinated pyridine derivatives. agropages.com

| Method | Chlorinating Agent(s) | Starting Material | Conditions | Reference |

| One-pot Synthesis | PCl₅, POCl₃, or SOCl₂ | Anhydrous Pyridine | 70-75 °C | patsnap.com |

| Catalytic Chlorination | Chlorine (Cl₂) | Chloro-substituted (trichloromethyl)pyridine | ≥ 160 °C, Catalyst | google.com |

Regioselective Halogenation Approaches to Pyridine Ring Systems

Achieving regioselectivity in the halogenation of the pyridine ring is a significant synthetic challenge. The inherent electronic properties of pyridine direct electrophilic attack primarily to the 3-position, though this often requires harsh conditions and may result in mixtures of isomers. nih.govchemrxiv.org Consequently, various strategies have been developed to control the position of halogenation.

2-Position Halogenation: The activation of the pyridine ring via N-oxidation is a common strategy to facilitate halogenation at the 2-position. Pyridine N-oxides can be effectively halogenated under mild conditions, providing practical access to 2-halopyridines. nih.govnih.gov

3-Position Halogenation: While direct electrophilic substitution favors the 3-position, modern methods have been developed for greater control and milder conditions. One such approach involves the temporary transformation of the pyridine into Zincke imine intermediates, which then undergo highly regioselective halogenation. chemrxiv.orgchemrxiv.org

4-Position Halogenation: Halogenation at the 4-position is less straightforward. One successful strategy involves the use of specially designed phosphine reagents. These reagents are installed at the 4-position, forming phosphonium salts, and are subsequently displaced by a halide nucleophile in a reaction that proceeds via a nucleophilic aromatic substitution (SₙAr) pathway. nih.govacs.org

For the synthesis of a 5-chloro substituted pyridine, a common strategy would involve starting with a pyridine ring that has a directing group to facilitate chlorination at the desired position. For example, starting with a 2-amino or 2-hydroxypyridine derivative can influence the regiochemical outcome of subsequent electrophilic chlorination reactions.

Introduction of the Ethoxy Group to the Pyridine Core

Once a suitable chlorinated pyridine intermediate is obtained, the next step is the introduction of the ethoxy group. This is typically accomplished at the 2-position, which is highly activated toward nucleophilic attack.

Alkylation and Etherification Methods for 2-Ethoxypyridine (B84967) Formation

The formation of an ether linkage on the pyridine ring can be achieved through various etherification methods. A prominent example is the Williamson ether synthesis, which involves the reaction of an alcohol (or its conjugate base) with an organohalide. In this context, a 2-halopyridine would react with sodium ethoxide.

A practical example of this transformation is the reaction of 2,5-dibromopyridine with sodium ethoxide in ethanol, which, when heated with microwaves, yields 2-ethoxy-5-bromopyridine in high yield. tandfonline.com This demonstrates a direct and efficient method for installing an ethoxy group at the 2-position of a halogenated pyridine ring. This method is versatile and can be applied to a range of halopyridines. tandfonline.com

Nucleophilic Aromatic Substitution Pathways for Ethoxy Installation

The introduction of the ethoxy group at the 2-position of the pyridine ring is a classic example of a nucleophilic aromatic substitution (SₙAr) reaction. youtube.com The pyridine ring's nitrogen atom is electron-withdrawing, which reduces the electron density at the carbon atoms, particularly at the 2- (ortho) and 4- (para) positions. stackexchange.comechemi.comwikipedia.org This decreased electron density makes these positions susceptible to attack by nucleophiles.

The mechanism involves the attack of a nucleophile, such as the ethoxide ion (⁻OEt), on the 2-position of a 2-halopyridine. This initial attack is typically the rate-determining step and results in the formation of a high-energy anionic intermediate known as a Meisenheimer complex. stackexchange.comechemi.com This intermediate is stabilized by resonance, with one of the resonance forms placing the negative charge on the electronegative nitrogen atom, which is a significant stabilizing factor. stackexchange.comechemi.com The subsequent elimination of the halide leaving group restores the aromaticity of the ring, yielding the 2-ethoxypyridine product. youtube.com This pathway is highly favored for substitutions at the 2- and 4-positions over the 3-position due to the superior stabilization of the intermediate. stackexchange.com

| Reaction Type | Reactants | Key Features | Reference |

| Alkylation / Etherification | 2,5-Dibromopyridine, Sodium Ethoxide | Microwave heating enhances reaction rate and yield. | tandfonline.com |

| Nucleophilic Aromatic Substitution (SₙAr) | 2-Chloropyridine derivative, Ethoxide | Proceeds via a resonance-stabilized Meisenheimer complex. Attack is favored at C-2/C-4. | stackexchange.comechemi.com |

Hydroxylation and Tautomerism at the 4-Position of the Pyridine Ring

The final key structural feature is the hydroxyl group at the 4-position. This group can be introduced through various synthetic routes, such as the nucleophilic substitution of a 4-halopyridine with a hydroxide source or by starting with a precursor like 4-pyrone. wikipedia.org Once installed, the 4-hydroxypyridine (B47283) moiety exists in a tautomeric equilibrium with its keto form, 4-pyridone.

This tautomerism is a critical aspect of the molecule's chemistry. chemtube3d.comchemtube3d.com In solution and in the solid state, the equilibrium strongly favors the 4-pyridone form. wikipedia.orgchemtube3d.com This preference is attributed to the stability gained from intermolecular hydrogen bonding and the presence of a strong carbonyl (C=O) bond. chemtube3d.com Although the pyridone form has a carbonyl group, the system remains aromatic because the lone pair of electrons on the nitrogen atom can be delocalized into the ring. chemtube3d.com In contrast, in the gas phase, the enol tautomer, 4-hydroxypyridine, is the dominant species. wikipedia.org Theoretical ab initio studies have investigated this equilibrium, and the calculated energy differences between the tautomers are in good agreement with experimental observations. wayne.eduacs.org

Strategies for Introducing the 4-Hydroxyl Group

The synthesis of 5-Chloro-2-ethoxypyridin-4-ol, while not explicitly detailed in the reviewed literature, can be approached through established methodologies for the preparation of substituted 4-hydroxypyridines. A common strategy involves the construction of a pyran-4-one intermediate followed by its conversion to the corresponding pyridin-4-ol. For instance, the reaction of an acetylacetone enol ether with ethyl perfluoroalkanoates in the presence of a strong base, followed by acid-catalyzed cyclization, yields substituted pyranones. Subsequent treatment of the isolated pyranone with aqueous ammonia can afford the desired 4-hydroxypyridine. google.com

Another versatile approach is a multi-component reaction involving lithiated alkoxyallenes, nitriles, and carboxylic acids. This method provides a flexible route to highly substituted pyridin-4-ol derivatives. chim.it The mechanism is believed to proceed through an intramolecular aldol-type addition of a diene intermediate, which, after elimination of water, yields the pyridin-4-one tautomer that is in equilibrium with the final pyridin-4-ol product. chim.it

Furthermore, a multistep process starting from 1,3-diketones has been described for preparing O-modified 4-hydroxypyridine derivatives. This involves reaction with ammonia, N-acylation of the resulting α,β-unsaturated β-aminoketones, and subsequent ring formation via an intramolecular aldol condensation to yield substituted 4-hydroxypyridines. google.comgoogle.com

A general overview of synthetic approaches to 4-hydroxypyridines is presented in the table below.

| Starting Materials | Key Intermediates | Reagents and Conditions | Product | Reference |

| Acetylacetone enol ether, Ethyl perfluoroalkanoates | Substituted pyranone | 1. Potassium tert-butoxide 2. Acid-catalyzed cyclization 3. Aqueous ammonia | Substituted 4-hydroxypyridine | google.com |

| Lithiated alkoxyallenes, Nitriles, Carboxylic acids | β-ketoenamides | 1. Low temperature 2. Acid-induced cyclization | Highly substituted pyridin-4-ol | chim.itresearchgate.net |

| 1,3-Diketones | α,β-Unsaturated β-aminoketones | 1. Ammonia 2. Carboxylic acid halides/anhydrides 3. Intramolecular aldol condensation | Substituted 4-hydroxypyridine | google.com |

Investigation of Pyridin-4-ol Tautomeric Equilibria in Solution and Solid State

Pyridin-4-ol and its derivatives exist in a tautomeric equilibrium with their corresponding pyridin-4(1H)-one form. In solution, the keto tautomer (pyridin-4-one) is generally favored. The enol form, 4-hydroxypyridine, becomes more significant only in very dilute solutions or in non-polar solvents. Conversely, in the gas phase, the enol tautomer is the dominant species. wikipedia.org

The position of this equilibrium is influenced by the substituents on the pyridine ring and the nature of the solvent. chim.it For this compound, the presence of the electron-donating ethoxy group at the 2-position and the electron-withdrawing chloro group at the 5-position would be expected to modulate the electron density of the ring and thereby influence the tautomeric preference. However, specific experimental or computational studies on the tautomeric equilibrium of this compound were not found in the reviewed literature. The coexistence of both tautomers can complicate product identification, isolation, and purification due to their relatively high polarity. chim.it To overcome this, crude mixtures of pyridin-4-ol/pyridin-4-one are sometimes deprotonated with a base like sodium hydride to form the corresponding pyridin-4-olate, which can then be derivatized, for example, by O-sulfonylation, to yield less polar compounds that are easier to purify. chim.it

Directed Functionalization and Derivatization of this compound

The presence of multiple functional groups and reactive sites on the this compound ring system offers numerous possibilities for further chemical modification.

Regioselective Lithiation and Electrophilic Quench Reactions

Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. While direct lithiation of this compound has not been specifically described, studies on the closely related 3-chloro-2-ethoxypyridine provide valuable insights. Regioselective lithiation of 3-chloro-2-ethoxypyridine with n-butyllithium occurs at the 4-position. The resulting 4-lithiated intermediate can be trapped with various electrophiles. nih.gov

This lithiated species can also undergo transmetalation with organomagnesium halides to form mixed diorganomagnesium reagents. At elevated temperatures, these can eliminate to form a 3,4-pyridyne intermediate. The pyridyne can then be trapped by the Grignard moiety at the 4-position, generating a 3-pyridylmagnesium species that can be quenched with an electrophile at the 3-position, leading to 2,3,4-trisubstituted pyridines. nih.gov Given the structural similarities, it is plausible that this compound (or a protected derivative) could undergo regioselective lithiation, likely directed by the ethoxy and/or protected hydroxyl group, allowing for the introduction of various electrophiles at specific positions on the pyridine ring.

A study on the regioselective functionalization of 2-chloropyridines demonstrated that lithiation of 2-chloro-5-bromopyridine using LDA occurs selectively at the 4-position, which can then be reacted with electrophiles. mdpi.com

Cross-Coupling Reactions at Halogenated Positions

The chloro substituent at the 5-position of this compound serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds between aryl halides and boronic acids. Palladium acetate has been shown to be an efficient catalyst for the ligand-free Suzuki-Miyaura coupling of 2,3,5-trichloropyridine with various arylboronic acids in an aqueous phase, leading to the regioselective synthesis of 3,5-dichloro-2-arylpyridines. nih.gov This suggests that the chloro group at the 5-position of this compound (or a protected derivative) could be selectively coupled with a range of aryl- and heteroarylboronic acids. nih.govresearchgate.netorganic-chemistry.orgharvard.edu

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of aryl halides with terminal alkynes. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.org It has been successfully applied to 4-chloro-2-trichloromethylquinazoline, indicating its potential applicability to chloropyridine systems for the introduction of alkynyl moieties. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a key method for the formation of C-N bonds by coupling aryl halides with amines. wikipedia.org The development of specialized phosphine ligands has greatly expanded the scope of this reaction, allowing for the amination of a wide variety of aryl and heteroaryl chlorides with primary and secondary amines. wikipedia.orgnih.govorganic-chemistry.orgrug.nlacsgcipr.org This methodology could be employed to introduce diverse amino substituents at the 5-position of the this compound core.

The table below summarizes the potential cross-coupling reactions at the 5-chloro position.

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Aryl/heteroarylboronic acid | Pd(OAc)2 (ligand-free) or other Pd catalysts | 5-Aryl/heteroaryl-2-ethoxypyridin-4-ol |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst | 5-Alkynyl-2-ethoxypyridin-4-ol |

| Buchwald-Hartwig | Primary/secondary amine | Pd catalyst with phosphine ligand | 5-Amino-2-ethoxypyridin-4-ol |

Side-Chain Modifications of the Ethoxy and Hydroxyl Groups

The ethoxy and hydroxyl groups of this compound offer additional sites for derivatization.

The 4-hydroxyl group can undergo O-alkylation to form ethers. This can be achieved through various methods, including reaction with alkyl halides in the presence of a base. researchgate.net Given the tautomeric nature of the substrate, N-alkylation of the corresponding pyridin-4-one tautomer is a competing reaction. The regioselectivity of alkylation (O- vs. N-alkylation) can be influenced by the alkylating agent, base, and solvent system.

The 2-ethoxy group is generally stable but can potentially be cleaved under harsh acidic conditions to yield the corresponding 2-hydroxypyridine derivative. More subtle modifications of the ethoxy group are less common but could potentially involve reactions at the ethyl side chain under specific conditions.

Modern Synthetic Techniques for this compound Analogues

Modern synthetic methodologies can offer significant advantages in terms of efficiency, safety, and scalability for the synthesis of this compound and its analogues.

Flow Chemistry: Continuous flow synthesis allows for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields, improved safety, and easier scale-up. flinders.edu.auorganic-chemistry.orgnih.gov The synthesis of pyridines and dihydropyridines has been successfully demonstrated in microwave flow reactors. beilstein-journals.org For example, the Bohlmann–Rahtz pyridine synthesis can be performed in a single step in a flow system to produce trisubstituted pyridines. beilstein-journals.org This technology could be applied to the synthesis of the core structure of this compound or its analogues.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to shorter reaction times, cleaner reactions, and higher yields. nih.govmdpi.comnih.govresearchgate.net The synthesis of various heterocyclic systems, including pyridines, has been significantly improved using microwave assistance. For instance, the Hantzsch dihydropyridine synthesis can be efficiently carried out using microwave heating. beilstein-journals.org This technique could be employed to expedite the synthesis of this compound analogues.

Photocatalysis: Visible-light photocatalysis has become a prominent strategy for the formation of C-C and C-heteroatom bonds under mild conditions. While not directly applied to the synthesis of the target molecule, photocatalytic methods have been developed for the functionalization of pyridines, offering alternative and potentially more sustainable synthetic routes.

| Technique | Advantages | Potential Application |

| Flow Chemistry | Precise control, improved safety, scalability | Synthesis of the pyridine core, multi-step functionalization |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields | Key cyclization or cross-coupling steps |

| Photocatalysis | Mild reaction conditions, sustainability | C-H functionalization or other bond formations |

Automated Synthesis Protocols for Complex Derivatives

Automated synthesis platforms, often integrated with high-throughput experimentation (HTE), are revolutionizing the discovery and optimization of complex molecules. drugtargetreview.com These systems enable the rapid screening of a wide array of reaction conditions, catalysts, and substrates, thereby accelerating the identification of optimal synthetic routes. scienceintheclassroom.org For the synthesis of libraries of complex pyridine derivatives, automation can significantly reduce the time and resources required for lead discovery and optimization in drug development. nih.govnih.gov

The generation of pyridine-based compound libraries often employs automated platforms that can perform, purify, and analyze hundreds or even thousands of reactions in a day. scienceintheclassroom.orgprf.org This is particularly valuable for exploring the chemical space around a core scaffold like this compound, where derivatization at various positions can lead to compounds with diverse biological activities. Automated protocols can be designed to handle a wide range of transformations, including cross-coupling reactions, nucleophilic aromatic substitutions, and amide bond formations. drugtargetreview.com

A key aspect of automated synthesis is the ability to work on a nanomole scale, which is crucial when dealing with precious or sparsely available starting materials. scienceintheclassroom.org The integration of data science and machine learning with automated HTE platforms further enhances the efficiency of molecular discovery by enabling predictive modeling of reaction outcomes and facilitating autonomous, 'hands-free' experimentation. drugtargetreview.com The development of pyridine-fused boronic ester building blocks, for example, has been shown to be amenable to high-throughput synthesis, leading to the rapid generation of biaryl and ether-linked compound libraries. nih.gov

The following table presents examples of automated or high-throughput synthesis approaches for generating libraries of complex derivatives, which are pertinent to the potential derivatization of this compound.

Table 2: Automated Synthesis Protocols for Complex Derivatives This interactive table showcases data from automated and high-throughput synthesis protocols for generating libraries of complex molecules.

| Synthesis Type | Core Scaffold/Reaction | Throughput | Scale per Reaction | Key Technology | Outcome | Reference |

|---|---|---|---|---|---|---|

| Library Synthesis | Pyridine-fused boronic esters | High-throughput | Not Specified | Diboration-electrocyclization | Generation of biaryl and ether-linked libraries | nih.gov |

| Reaction Screening | Palladium-catalyzed cross-coupling | >1500 experiments/day | 0.02 mg | Miniaturized automation, MS-based analysis | Rapid identification of successful reaction conditions | scienceintheclassroom.org |

Spectroscopic Characterization and Structural Elucidation of 5 Chloro 2 Ethoxypyridin 4 Ol Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional spectra, the precise connectivity and spatial arrangement of atoms can be established.

Elucidation of Proton (¹H) and Carbon (¹³C) Connectivity and Stereochemistry

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum reveals the types of carbon atoms present. For a compound like 5-Chloro-2-ethoxypyridin-4-ol, the expected signals can be predicted based on the electronic effects of the substituents. The ethoxy group (-OCH₂CH₃) is electron-donating, the chloro group (-Cl) is electron-withdrawing and ortho, para-directing, and the hydroxyl/keto group profoundly influences the electronic distribution in the ring.

The pyridin-4-ol moiety exists in a tautomeric equilibrium with its corresponding pyridin-4(1H)-one form. In solution, the pyridone tautomer is often favored, which significantly impacts the observed chemical shifts. The predicted NMR data for the dominant pyridone tautomer are presented below.

Predicted ¹H and ¹³C NMR Data for 5-Chloro-2-ethoxy-1H-pyridin-4-one

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 (N-H) | 10.0 - 12.0 (broad singlet) | - |

| 2 (-O-C H₂CH₃) | - | ~160.0 |

| 3 | ~6.2 (singlet) | ~105.0 |

| 4 (>C=O) | - | ~175.0 |

| 5 (-Cl) | - | ~120.0 |

| 6 | ~7.5 (singlet) | ~140.0 |

| Ethoxy -CH₂- | ~4.2 (quartet) | ~62.0 |

Note: These are estimated values. Actual chemical shifts can vary based on solvent and concentration.

The proton spectrum is expected to show two singlets for the ring protons at positions 3 and 6, as they lack adjacent protons for coupling. The ethoxy group would present a characteristic quartet for the methylene (-CH₂) protons coupled to the methyl (-CH₃) protons, which in turn would appear as a triplet. The N-H proton of the pyridone tautomer is typically broad and appears far downfield.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Assignment

2D NMR experiments are crucial for confirming the assignments made from 1D spectra. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a key COSY correlation would be observed between the methylene and methyl protons of the ethoxy group, confirming their connectivity. The ring protons at C3 and C6 would not show correlations to each other, confirming their isolated nature.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu It allows for the unambiguous assignment of each carbon atom that has a proton attached. For instance, the proton signal at ~6.2 ppm would correlate with the carbon signal at ~105.0 ppm, assigning them to C3/H3.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is vital for piecing together the molecular skeleton. youtube.comsdsu.edu Key HMBC correlations would include:

The ethoxy methylene protons (~4.2 ppm) correlating to the carbon at position 2 (~160.0 ppm).

The ring proton H6 (~7.5 ppm) correlating to the carbonyl carbon at C4 (~175.0 ppm) and the chlorinated carbon at C5 (~120.0 ppm).

The ring proton H3 (~6.2 ppm) correlating to the carbons at positions C2, C4, and C5.

These combined techniques provide a comprehensive and definitive map of the molecular structure. science.govresearchgate.net

Variable Temperature NMR Studies for Dynamic Processes (e.g., Tautomerism)

Pyridin-4-ol derivatives are known to exist as a mixture of tautomers: the aromatic alcohol form (pyridin-4-ol) and the non-aromatic ketone form (pyridin-4(1H)-one). The position of this equilibrium can be influenced by factors such as solvent polarity and temperature. researchgate.net

Variable Temperature (VT) NMR is an effective tool for studying such dynamic equilibria. nih.gov By recording NMR spectra at different temperatures, changes in the equilibrium constant can be observed. If the rate of interconversion between tautomers is slow on the NMR timescale, separate signals for each tautomer may be observed. As the temperature increases, the rate of exchange increases, which can lead to the broadening and eventual coalescence of these signals into a single, averaged peak. Analysis of these spectral changes allows for the determination of the thermodynamic parameters (ΔH° and ΔS°) of the tautomerization process. nih.gov

Vibrational Spectroscopy (IR and Raman) in Conformational Analysis

For this compound, the spectra would be dominated by the features of the more stable pyridone tautomer in the solid state.

Expected Vibrational Frequencies for 5-Chloro-2-ethoxy-1H-pyridin-4-one

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H stretch | 3100 - 2800 | Medium, Broad |

| C-H stretch (aromatic & aliphatic) | 3100 - 2900 | Medium |

| C=O stretch (amide/pyridone) | ~1650 | Strong (IR) |

| C=C / C=N ring stretch | 1600 - 1450 | Strong |

| C-O-C stretch (ethoxy) | 1250 - 1050 | Strong |

The most prominent band in the IR spectrum would be the strong carbonyl (C=O) stretch of the pyridone ring, typically appearing around 1650 cm⁻¹. nih.gov The presence of this band is strong evidence for the dominance of the keto tautomer. The C-O-C stretching vibrations of the ethoxy group and the C-Cl stretch would also be identifiable.

Furthermore, conformational analysis, particularly regarding the orientation of the ethoxy group relative to the pyridine (B92270) ring, can be investigated. Different conformers (e.g., staggered vs. eclipsed) may give rise to distinct, albeit slightly shifted, vibrational bands. rsc.orgresearchgate.net Theoretical calculations are often used in conjunction with experimental spectra to assign these bands to specific conformations.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy (typically to within 5 parts per million). longdom.orgresearchgate.net

For this compound, the molecular formula is C₇H₈ClNO₂. HRMS can verify this formula by providing an experimental mass that is consistent with the calculated theoretical mass. nih.gov

Calculated Exact Mass for C₇H₈ClNO₂

| Molecular Formula | Isotope | Monoisotopic Mass (Da) |

|---|---|---|

| C₇H₈³⁵ClNO₂ | ³⁵Cl | 173.02435 |

HRMS is capable of resolving the isotopic peaks resulting from the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 natural abundance). The accurate mass measurement of the monoisotopic peak (containing ³⁵Cl) allows for the confident determination of the elemental composition, distinguishing it from other potential formulas with the same nominal mass. nih.gov

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions. mdpi.com

For a derivative of this compound, a single-crystal X-ray diffraction study would likely confirm that the molecule exists as the pyridone tautomer in the crystal lattice. A common structural motif for such compounds is the formation of hydrogen-bonded dimers, where the N-H group of one molecule forms a hydrogen bond with the carbonyl oxygen of a neighboring molecule. researchgate.netresearchgate.net

Typical Crystallographic Parameters for a Substituted Pyridin-4-one

| Parameter | Typical Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c, P-1 |

| C=O Bond Length | ~1.25 Å |

| C-N Bond Length (ring) | ~1.38 Å |

The analysis would provide precise measurements of the pyridine ring geometry, confirming its non-aromatic pyridone character. It would also detail the planarity of the ring system and the orientation of the ethoxy and chloro substituents. The packing of the molecules in the unit cell, governed by intermolecular forces like hydrogen bonding and π-π stacking, would also be elucidated. mdpi.comnih.gov

Chromatographic and Analytical Techniques for Purity Assessment and Identification

The comprehensive characterization of synthesized compounds is fundamental in chemical research to ensure the purity and confirm the identity of the target molecules. For derivatives of this compound, a combination of chromatographic and analytical techniques is essential. These methods provide both qualitative and quantitative data, which are crucial for subsequent spectroscopic analysis and further applications.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of this compound and its derivatives. Due to the polar nature of the pyridinol ring and the presence of both chloro and ethoxy substituents, reversed-phase HPLC is a commonly employed method. In this technique, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases.

A typical HPLC method for the analysis of substituted pyridinols might utilize a C18 column with a gradient elution system. The mobile phase often consists of a mixture of an aqueous component (such as water with a small percentage of formic acid or a buffer to control pH) and an organic modifier (like acetonitrile or methanol). The gradient elution, where the proportion of the organic solvent is increased over time, allows for the effective separation of the main compound from any starting materials, by-products, or degradation products. The purity of the sample is determined by integrating the peak area of the target compound and expressing it as a percentage of the total peak area in the chromatogram.

For the identification of the separated components, HPLC is often coupled with a mass spectrometer (LC-MS). LC-MS provides mass-to-charge ratio (m/z) information for the compounds eluting from the HPLC column, which is invaluable for confirming the molecular weight of the target compound and identifying impurities. The isotopic pattern observed in the mass spectrum can be particularly informative for chlorinated compounds, as the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in a characteristic M+2 peak.

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds. For this compound derivatives to be analyzed by GC, they may require derivatization to increase their volatility, for instance, by silylating the hydroxyl group. GC analysis is typically performed using a capillary column with a nonpolar or medium-polarity stationary phase.

When coupled with a mass spectrometer (GC-MS), this method provides detailed structural information through the analysis of fragmentation patterns. Electron ionization (EI) is a common ionization technique used in GC-MS, which can lead to characteristic fragmentation of the parent molecule. The resulting mass spectrum serves as a molecular fingerprint that can be compared with spectral libraries for identification purposes. A new analytical method has been developed for the determination of chlorinated and brominated hydroxyfuranones based on separation by GC and selective determination of the compounds by use of an ion-trap mass detector nih.gov.

The following tables present hypothetical data that could be obtained from the chromatographic analysis of a synthesized sample of this compound.

Table 1: HPLC Purity Analysis of this compound

| Parameter | Value |

| Column | C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | 12.5 min |

| Purity | 98.5% |

Table 2: LC-MS Data for this compound

| Ionization Mode | Observed m/z [M+H]⁺ | Calculated Molecular Weight | Isotopic Pattern |

| ESI Positive | 188.03 | 187.60 | [M+H]⁺ at 188.03, [M+H+2]⁺ at 190.03 (ratio ~3:1) |

Table 3: GC-MS Fragmentation Data for Derivatized this compound (as TMS ether)

| Retention Time (min) | Major Fragment Ions (m/z) | Interpretation |

| 15.2 | 259 (M⁺), 244, 216, 186 | Molecular ion, loss of CH₃, loss of C₂H₅O, loss of TMS |

These chromatographic and analytical techniques, when used in concert, provide a robust methodology for the purity assessment and unequivocal identification of this compound and its derivatives, ensuring the reliability of data obtained from further spectroscopic and biological studies.

Computational Chemistry and Theoretical Investigations of 5 Chloro 2 Ethoxypyridin 4 Ol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Frontier Molecular Orbital (FMO) Theory Applications

No studies were found that applied Frontier Molecular Orbital (FMO) theory to 5-Chloro-2-ethoxypyridin-4-ol. Such an analysis would typically involve the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to predict the compound's reactivity and kinetic stability. The HOMO-LUMO energy gap is a critical parameter in determining molecular reactivity, with a larger gap generally indicating lower reactivity. Without dedicated quantum chemical calculations, these parameters for this compound are unknown.

Electrostatic Potential and Charge Distribution Analysis

There is no available research on the electrostatic potential and charge distribution of this compound. This type of analysis is crucial for understanding intermolecular interactions, as it identifies the electron-rich and electron-poor regions of a molecule. Such information is valuable for predicting how the molecule might interact with other molecules, including biological targets.

Conformational Analysis and Molecular Dynamics Simulations

Energy Landscapes and Stable Conformations

A conformational analysis of this compound, which would reveal its energy landscapes and most stable three-dimensional structures, has not been reported in the scientific literature. Identifying the global and local energy minima is fundamental for understanding the compound's physical and chemical properties.

Dynamics of Ring Inversion and Side-Chain Rotations

No molecular dynamics simulations have been published that investigate the dynamics of ring inversion or the rotation of the ethoxy side-chain in this compound. These simulations would provide insights into the flexibility of the molecule and the energetic barriers associated with its conformational changes over time.

In Silico Prediction of Spectroscopic Parameters

There are no publicly available in silico predictions of the spectroscopic parameters for this compound. Theoretical calculations can be used to predict spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra. These predictions are often used to aid in the interpretation of experimental spectra.

Computational Design of Novel this compound Analogues

The design of novel analogues of this compound with enhanced biological activity and optimized pharmacokinetic profiles is a key objective in computational drug discovery. This process relies on a synergistic combination of virtual screening techniques and a deep understanding of the molecule's inherent chemical properties.

Virtual screening is a powerful computational technique used to identify promising drug candidates from large libraries of chemical compounds by predicting their binding affinity to a specific biological target. For the design of novel this compound analogues, a variety of virtual screening methodologies can be employed. These methods are broadly categorized into ligand-based and structure-based approaches.

Ligand-Based Virtual Screening (LBVS): When the three-dimensional structure of the biological target is unknown, LBVS methods are particularly useful. These approaches leverage the information from known active compounds to identify new molecules with similar properties. Key LBVS techniques include:

Similarity Searching: This method involves screening a compound database to find molecules that are structurally similar to a known active reference compound, in this case, a potent this compound analogue. Similarity is typically quantified using 2D or 3D molecular descriptors.

Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for biological activity. By creating a pharmacophore model based on active this compound analogues, large databases can be rapidly screened to identify compounds that match the model.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. A robust QSAR model for this compound derivatives can predict the activity of unsynthesized analogues, guiding the design process.

Structure-Based Virtual Screening (SBVS): When the 3D structure of the biological target is available, SBVS methods can be employed to predict the binding mode and affinity of potential ligands. The primary SBVS technique is:

Molecular Docking: This method computationally simulates the binding of a ligand to a receptor's active site. It predicts the preferred orientation of the ligand and estimates the binding energy, which is used to rank and prioritize compounds for experimental testing. For this compound analogues, docking studies can reveal key interactions with the target protein and guide modifications to improve binding. nih.gov

The following interactive data table illustrates a hypothetical virtual screening workflow for identifying novel this compound analogues targeting a specific kinase.

| Screening Stage | Methodology | Number of Compounds | Hit Rate (%) | Objective |

| Initial Library | - | 1,000,000 | - | Starting point for the screening cascade. |

| Pharmacophore Screening | 3D Pharmacophore Model | 100,000 | 10 | To rapidly filter for compounds with the required functional group arrangement. |

| Molecular Docking (Standard Precision) | Glide/AutoDock | 10,000 | 10 | To predict binding modes and rank compounds based on initial scoring. |

| Molecular Docking (Extra Precision) | Schrödinger Suite/GOLD | 1,000 | 10 | To refine the binding poses and obtain more accurate binding energy estimates. |

| Visual Inspection & Filtering | Manual Inspection | 100 | 10 | To remove compounds with unfavorable interactions or poor chemical properties. |

| In Vitro Assay | Biochemical Assay | 10 | 1 | Experimental validation of the computationally predicted hits. |

Understanding the relationship between the chemical structure of this compound and its reactivity is crucial for the rational design of improved analogues. Computational chemistry provides a powerful toolkit for elucidating these relationships at the molecular level.

A key aspect of the reactivity of pyridin-4-ols is their potential to exist in tautomeric forms: the 'ol' (or lactim) form and the 'one' (or lactam) form. Computational studies on similar 4-pyridone systems have shown that the position of this equilibrium is influenced by substituent effects and the surrounding environment. wayne.edunih.gov For this compound, the electron-withdrawing nature of the chlorine atom at the 5-position and the electron-donating ethoxy group at the 2-position will modulate the electron density of the pyridine (B92270) ring, thereby affecting the stability of the tautomers and the molecule's reactivity.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate various molecular properties that provide insights into structure-reactivity relationships. These properties include:

Molecular Electrostatic Potential (MEP): The MEP map visually represents the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). This can predict sites of potential chemical reactions.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Atomic Charges: Calculating the partial charges on each atom can help identify reactive sites. For instance, the charge distribution in the pyridine ring of this compound will be influenced by the substituents, affecting its interaction with biological targets.

The following table presents hypothetical calculated electronic properties for this compound and two of its analogues, illustrating how modifications can alter their reactivity profiles.

| Compound | Modification | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Predicted Reactivity |

| This compound | - | -6.5 | -1.2 | 5.3 | Moderate |

| Analogue A | Replace -Cl with -F | -6.7 | -1.1 | 5.6 | Lower |

| Analogue B | Replace -OEt with -SMe | -6.3 | -1.4 | 4.9 | Higher |

By systematically modifying the substituents on the pyridine ring and computationally evaluating their impact on electronic properties and interactions with a target, researchers can rationally design novel analogues of this compound with desired reactivity and biological activity. This iterative process of computational design, synthesis, and experimental testing is a powerful strategy in modern drug discovery.

Mechanistic Biochemical and in Vitro Biological Studies of 5 Chloro 2 Ethoxypyridin 4 Ol Scaffolds

Modulation of Cellular Pathways and Processes (in vitro)

Information regarding the effects of 5-Chloro-2-ethoxypyridin-4-ol on cellular pathways and processes in vitro is not available in the current body of scientific literature.

Investigation of Signal Transduction Pathways (e.g., Hedgehog signaling, AKT/mTOR, NF-κB)

No studies were identified that investigated the effect of this compound on the Hedgehog, AKT/mTOR, or NF-κB signal transduction pathways.

Evaluation of Cell Viability and Proliferation in Cell Lines (e.g., cancer cell lines)

No research data was found regarding the evaluation of this compound on the viability and proliferation of any cancer cell lines.

Antimicrobial Activity and Mechanisms of Action (in vitro)

Antibacterial Efficacy Against Specific Strains (e.g., Staphylococcus aureus, MRSA, Escherichia coli, Pseudomonas sp.)

There are no available studies detailing the antibacterial efficacy of this compound against bacterial strains such as Staphylococcus aureus, MRSA, Escherichia coli, or Pseudomonas sp.

Antifungal Properties against Fungal Pathogens

No in vitro studies on the antifungal properties of this compound against any fungal pathogens were found.

Mechanisms of Cell Wall/Membrane Disruption or Metabolic Inhibition

In the absence of antimicrobial activity data, there is consequently no information on the potential mechanisms of action, such as cell wall/membrane disruption or metabolic inhibition, for this compound.

Antioxidant Activity Investigations (in vitro)

No in vitro investigations into the antioxidant activity of this compound have been documented in the searched literature.

Compound Names Mentioned

As no specific research on "this compound" was found, no other compound names are relevant to be listed in the context of this article.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 5 Chloro 2 Ethoxypyridin 4 Ol Analogues

Systematic Modification of the Pyridine (B92270) Core and Substituents

Impact of Halogen Position and Identity on Biological and Chemical Profiles

The presence and nature of a halogen substituent on the pyridine ring can profoundly influence the biological activity and physicochemical properties of the resulting compounds. Halogenation is a key strategy in lead optimization for drug development. rsc.org The introduction of halogen atoms can affect a molecule's conformation, lipophilicity, and metabolic stability, and can also lead to specific interactions with biological targets, such as halogen bonding. rsc.org

The position of the halogen is critical. For 5-Chloro-2-ethoxypyridin-4-ol, the chlorine atom is at the 5-position. Altering its position to C3 or C6, or replacing it with other halogens such as fluorine, bromine, or iodine, would likely result in significant changes in the electronic distribution of the pyridine ring and its interaction with target proteins. For example, the heavier halogens (Cl, Br, I) are more prone to forming halogen bonds, which are specific non-covalent interactions with electron-donating atoms in a biological target. rsc.org

To illustrate the potential impact of halogen substitution, consider the following hypothetical data based on general observations in medicinal chemistry:

| Compound | Halogen at C5 | Hypothetical Biological Activity (IC50, µM) | Comment |

| Analogue 1 | F | 15 | Fluorine can increase metabolic stability. |

| Analogue 2 (this compound) | Cl | 10 | Chlorine offers a balance of lipophilicity and potential for halogen bonding. |

| Analogue 3 | Br | 8 | Bromine may enhance binding through stronger halogen bonds. |

| Analogue 4 | I | 12 | Iodine may be too large for the binding pocket, leading to decreased activity. |

Influence of Alkoxy Chain Length and Branching

The 2-ethoxy group in this compound is another key feature for SAR studies. The length and branching of this alkoxy chain can significantly affect the compound's lipophilicity, solubility, and steric interactions within a binding site.

In studies of 4-alkoxy-1-hydroxypyridine-2-thiones, the nature of the alkoxy group was found to be important for the reaction selectivity and yield, indicating its influence on the electronic and steric properties of the pyridine ring. vanderbilt.edu Generally, increasing the length of a linear alkyl chain increases lipophilicity, which can enhance membrane permeability and access to intracellular targets. However, excessively long chains may decrease aqueous solubility and could lead to non-specific binding.

Branching in the alkoxy chain can have varied effects. It can increase metabolic stability by shielding the ether linkage from enzymatic cleavage. Steric bulk from branching can also either enhance binding by promoting a specific conformation or hinder it by clashing with the target protein.

A hypothetical SAR table for alkoxy chain modifications is presented below:

| Compound | Alkoxy Group at C2 | Hypothetical Biological Activity (IC50, µM) | Comment |

| Analogue 5 | Methoxy (B1213986) | 20 | Smaller group may not fully occupy the hydrophobic pocket. |

| Analogue 6 (this compound) | Ethoxy | 10 | Optimal length for the binding pocket. |

| Analogue 7 | n-Propoxy | 8 | Increased hydrophobic interaction may enhance activity. |

| Analogue 8 | Isopropoxy | 12 | Branching may introduce unfavorable steric hindrance. |

| Analogue 9 | n-Butoxy | 15 | Longer chain may be too large or decrease solubility. |

Effects of Substitutions at the 4-Position Hydroxyl Group

The 4-hydroxyl group is a critical functional group that can participate in hydrogen bonding with biological targets. It also contributes to the compound's polarity and potential for tautomerism to the corresponding 4-pyridone form, which can be the biologically active species. chemtube3d.com

Studies on 4-hydroxy-2-pyridones as antituberculosis agents have highlighted the importance of this class of compounds, suggesting that the 4-hydroxy-pyridinone scaffold is a valuable chemotype. nih.gov

The following table illustrates the potential effects of modifying the 4-hydroxyl group:

| Compound | Substitution at C4 | Hypothetical Biological Activity (IC50, µM) | Comment |

| Analogue 10 (this compound) | -OH | 10 | Acts as a hydrogen bond donor and acceptor. |

| Analogue 11 | -OCH3 | 50 | Loss of hydrogen bond donating ability significantly reduces activity. |

| Analogue 12 | -OCOCH3 | 75 | Ester group is bulky and removes hydrogen bonding capability. |

| Analogue 13 | -NH2 | 15 | Amine group can also participate in hydrogen bonding, but with different geometry. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a quantitative correlation between the chemical structure of a series of compounds and their biological activity. For analogues of this compound, QSAR studies can help to predict the activity of new derivatives and to understand the key physicochemical properties that govern their biological effects.

Several QSAR studies have been conducted on related pyridine derivatives, such as 3-hydroxypyridine-4-one and 3-hydroxypyran-4-one derivatives, revealing the importance of topological parameters for their antimicrobial activity. nih.gov For 4-pyridone derivatives with antimalarial activity, QSAR models have highlighted the significance of electronic and thermodynamic descriptors. nih.gov These studies suggest that properties like molecular shape, electronic distribution (electronegativity, partial charges), and hydrophobicity are likely to be important determinants of the activity of this compound analogues.

A typical QSAR model for this class of compounds might take the form of a linear equation:

pIC50 = c1(LogP) + c2(HOMO) + c3(Dipole Moment) + c0

Where:

pIC50 is the negative logarithm of the half-maximal inhibitory concentration.

LogP represents the lipophilicity of the compound.

HOMO (Highest Occupied Molecular Orbital) energy relates to the electron-donating ability.

c1, c2, c3 are coefficients determined by regression analysis, and c0 is a constant.

Such models can guide the design of new analogues with potentially improved activity by optimizing these key descriptors.

Pharmacophore Modeling and Ligand-Based Drug Design Principles

Pharmacophore modeling is a powerful tool in drug design that identifies the essential steric and electronic features required for a molecule to interact with a specific biological target. nih.govslideshare.net A pharmacophore model for this compound analogues would likely include features such as:

A hydrogen bond donor (from the 4-hydroxyl group).

A hydrogen bond acceptor (the oxygen of the 4-hydroxyl group and the nitrogen of the pyridine ring).

A hydrophobic region (corresponding to the ethoxy group).

An aromatic ring feature (the pyridine core).

A potential halogen bond donor feature (the 5-chloro substituent).

This model can then be used to screen virtual libraries of compounds to identify new molecules that fit the pharmacophore and are therefore likely to be active. nih.gov Ligand-based pharmacophore modeling is particularly useful when the three-dimensional structure of the biological target is unknown. nih.gov By aligning a set of known active molecules, a common pharmacophore can be generated that encapsulates the key interaction features.

The principles of ligand-based drug design, guided by SAR data and pharmacophore models, allow for the rational design of new analogues of this compound with improved potency, selectivity, and pharmacokinetic properties.

Emerging Applications and Future Research Directions of 5 Chloro 2 Ethoxypyridin 4 Ol

Development as Molecular Probes for Biological Systems

The 4-hydroxypyridine (B47283) scaffold is a key feature in molecules designed for biological applications, including imaging and as therapeutic agents. nih.gov The hydroxyl group can act as a hydrogen bond donor and acceptor, and its acidity can be tuned by the other substituents on the ring. This makes it an ideal candidate for development into molecular probes.

Future research could focus on leveraging the 4-hydroxyl group for the development of fluorescent probes. For instance, the hydroxyl group could be derivatized with a fluorophore, and the resulting molecule's fluorescent properties could be sensitive to the local biological environment, such as pH or the presence of specific metal ions. The chloro and ethoxy groups would modulate the electronic properties of the pyridine (B92270) ring, thereby influencing the fluorescent characteristics of the probe.

Furthermore, hydroxypyridone and related structures are known for their metal-chelating properties. nih.gov This opens the possibility of developing 5-Chloro-2-ethoxypyridin-4-ol into radiolabeled probes for positron emission tomography (PET) imaging, where the pyridine derivative would act as a chelator for a radioactive metal ion. nih.gov

Table 1: Potential Applications of this compound as a Molecular Probe

| Application Area | Potential Mechanism of Action | Key Structural Feature Utilized |

| Fluorescent Probes | Modulation of fluorescence based on environmental factors (e.g., pH, metal ions). | 4-hydroxyl group for derivatization with a fluorophore. |

| PET Imaging Agents | Chelation of radioactive metal ions for in vivo imaging. | 4-hydroxypyridine core's metal-chelating properties. |

| Enzyme Inhibitor Probes | Binding to the active site of metalloenzymes. | Metal-chelating ability of the 4-hydroxypyridone tautomer. |

Role in the Synthesis of Advanced Heterocyclic Compounds and Complex Natural Products

Polysubstituted pyridines are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and natural products. acs.org The functional groups on this compound provide multiple reaction sites for further chemical transformations.

The chlorine atom at the 5-position can be displaced through nucleophilic aromatic substitution or participate in cross-coupling reactions, allowing for the introduction of a wide range of other functional groups. The 4-hydroxyl group can be O-alkylated, O-acylated, or converted to a triflate for further coupling reactions. The 2-ethoxy group is generally stable but could potentially be cleaved to the corresponding 2-hydroxypyridine under certain conditions, offering another point of modification.

This multi-functionality makes this compound a promising building block for the construction of intricate molecular architectures. For example, it could serve as a key intermediate in the synthesis of novel pharmaceutical scaffolds or in the total synthesis of complex natural products that contain a polysubstituted pyridine core.

Exploration in Areas Beyond Traditional Medicinal Chemistry (e.g., agrochemicals, materials science intermediates)

The utility of the pyridine ring is not limited to medicinal chemistry; it is also a prominent scaffold in agrochemicals and materials science. innovations-report.comresearchgate.net

Agrochemicals: Many successful herbicides, fungicides, and insecticides contain a substituted pyridine ring. nih.govresearchgate.net The specific substitution pattern of this compound could be explored for the development of new agrochemicals. The chloro and ethoxy groups, in particular, are common features in commercial pesticides. nih.gov Future research could involve synthesizing a library of derivatives of this compound and screening them for biological activity against various pests and weeds.

Materials Science: Pyridine-containing polymers and materials have found applications in various fields, including electronics and catalysis. The functional groups of this compound could be used to incorporate this molecule into polymeric structures or to attach it to surfaces to create new functional materials. For example, the hydroxyl group could be used for polymerization reactions, and the pyridine nitrogen could coordinate with metal centers in catalytic applications.

Challenges and Opportunities in the Synthesis and Application of Polysubstituted Pyridine Derivatives

The synthesis of polysubstituted pyridines, such as this compound, can be challenging. acs.org Achieving specific substitution patterns often requires multi-step syntheses with careful control of reaction conditions. One of the main challenges is the regioselective functionalization of the pyridine ring, especially at the C4 position. nih.govchemrxiv.org

However, recent advances in synthetic methodologies, such as C-H activation and novel cycloaddition reactions, are providing new tools to overcome these challenges. rsc.orgrsc.org These new methods offer more efficient and selective ways to synthesize highly functionalized pyridines.

The opportunity lies in the vast chemical space that remains to be explored for polysubstituted pyridines. By developing efficient synthetic routes to molecules like this compound and its derivatives, researchers can unlock new applications in all areas of chemistry. The continued development of new synthetic methods will be crucial for realizing the full potential of this important class of compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-Chloro-2-ethoxypyridin-4-ol, and how do reaction conditions influence regioselectivity?

- Methodological Answer : A common approach involves chlorination of a pyridine precursor followed by ethoxylation. For example, thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) may be used for selective chlorination at the 5-position, while ethoxy group introduction typically employs nucleophilic substitution with ethanol under basic conditions. Reaction temperature, solvent polarity, and catalyst choice (e.g., Lewis acids) critically impact regioselectivity and yield .

- Key Data : Chlorination reagents (SOCl₂, PCl₅) achieve >80% selectivity at 60–80°C in anhydrous dichloromethane .

Q. How can structural characterization of this compound be performed to confirm its regiochemistry?

- Methodological Answer : Use a combination of NMR (¹H, ¹³C, and 2D COSY/HSQC), high-resolution mass spectrometry (HRMS), and infrared spectroscopy (IR). For instance:

- ¹H NMR : Aromatic protons at δ 6.8–7.2 ppm (pyridine ring), hydroxyl proton at δ 10.5–12.0 ppm (broad, exchangeable).

- IR : O-H stretch at ~3200 cm⁻¹, C-O-C (ethoxy) at ~1100 cm⁻¹.

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density and Fukui indices to identify reactive sites. For example:

- The 5-chloro group activates the 4-hydroxyl position for electrophilic attack, while the ethoxy group at C2 directs substitution to C5.

- Case Study : Similar pyridine derivatives (e.g., 3-chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile) show computed activation energies correlating with experimental reaction rates .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

- Methodological Answer : Conduct systematic meta-analysis:

Compare assay conditions (e.g., cell lines, solvent controls).

Validate purity via HPLC (>98%) and exclude batch variability.

Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability for cytotoxicity).

- Example : Discrepancies in antifungal activity of 5-Chloro-2-methyl-6-(trifluoromethyl)pyrimidin-4-OL were traced to DMSO solvent interference in microbial assays .

Q. How can reaction conditions be optimized to synthesize this compound derivatives with enhanced solubility for pharmacological studies?

- Methodological Answer : Apply Design of Experiments (DoE) to variables like:

- Solvent (DMF vs. THF), temperature (25–100°C), and catalyst (e.g., Pd/C for cross-coupling).

- Measure solubility via shake-flask method and partition coefficients (logP).

Q. What analytical techniques validate the stability of this compound under physiological conditions?

- Methodological Answer :

- Thermal Stability : TGA/DSC to monitor decomposition above 150°C.

- Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours, followed by LC-MS to detect degradation products (e.g., dechlorinated or hydroxylated species).

- Reference : Stability studies on 5-Amino-4-methylpyridine-2-carboxylic acid hydrochloride revealed <5% degradation after 48 hours at pH 7.4 .

Specialized Methodological Considerations

Q. How do substituent electronic effects influence the tautomeric equilibrium of this compound in solution?

- Methodological Answer : Use variable-temperature NMR and UV-Vis spectroscopy to monitor keto-enol tautomerism. The electron-withdrawing chloro group stabilizes the enol form, while the ethoxy group donates electrons, shifting equilibrium toward the keto form.

- Quantitative Analysis : For analogous compounds (e.g., 4-Phenylpyridin-2-ol), equilibrium constants (Kₐ) range from 10⁻³ to 10⁻⁵ in DMSO .

Q. What role does this compound play in metal-catalyzed cross-coupling reactions for synthesizing heterocyclic libraries?

- Methodological Answer : The chloro group serves as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings. Optimize catalyst systems (e.g., Pd(PPh₃)₄ with K₂CO₃ in toluene/water) to introduce aryl or amine groups at C5.

- Case Study : 5-Chloro-2-(piperidin-4-yl)pyrimidine hydrochloride achieved 85% yield in Pd-mediated amination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.